Benzyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
- This compound belongs to the class of quinoline derivatives. Its chemical structure consists of a quinoline ring fused with a hexahydroquinoline ring, bearing various substituents.
- The benzyl group (C₆H₅CH₂-) is attached to the quinoline nitrogen, while the 3-fluorophenyl group is positioned at the 4-position of the hexahydroquinoline ring.
- The carbonyl group (C=O) at the 5-position indicates its ketone functionality.
- Overall, this compound exhibits interesting structural features that make it relevant for further investigation.
Preparation Methods
- The synthesis of this compound involves several steps, including cyclization and functional group transformations.
- One synthetic route starts with the condensation of 4-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with benzylamine, followed by cyclization under appropriate conditions.
- Industrial production methods may vary, but efficient routes often involve transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling .
Chemical Reactions Analysis
Oxidation: The benzylic position (attached to the quinoline ring) is susceptible to oxidation. For example, oxidation with KMnO₄ can lead to the formation of the corresponding benzoic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents: KMnO₄, LiAlH₄, NaBH₄, and various nucleophiles.
Major Products: Benzoic acid, reduced ketone, and substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antitumor or anti-inflammatory agent due to its unique structure.
Biological Studies: Explore its interaction with biological targets (e.g., receptors, enzymes) using molecular docking and in vitro assays.
Materials Science: Assess its use in organic electronics or as a building block for functional materials.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific protein targets or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other quinoline derivatives, such as benzyl-substituted quinolines or related heterocycles.
- Highlight its uniqueness, perhaps emphasizing the combination of the benzyl group, fluorophenyl moiety, and hexahydroquinoline scaffold.
Properties
Molecular Formula |
C30H26FNO3 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
benzyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H26FNO3/c1-19-27(30(34)35-18-20-9-4-2-5-10-20)28(22-13-8-14-24(31)15-22)29-25(32-19)16-23(17-26(29)33)21-11-6-3-7-12-21/h2-15,23,28,32H,16-18H2,1H3 |
InChI Key |
VDONTKQMPPHCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)F)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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